molecular formula C19H12Cl3N3O2 B4759505 2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide

2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide

Cat. No.: B4759505
M. Wt: 420.7 g/mol
InChI Key: LWAFNGJUSCNVDE-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of a pyridine ring and multiple chlorine atoms

Properties

IUPAC Name

2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O2/c20-11-5-7-16(24-18(26)13-6-4-12(21)10-15(13)22)14(9-11)19(27)25-17-3-1-2-8-23-17/h1-10H,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAFNGJUSCNVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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